Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Enantioselective synthesis Chiral resolution β-Lactam intermediates

Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 2271349-27-8) is an enantiopure (1S,6S) bicyclic β-lactam intermediate comprising a 4-oxa-1-azabicyclo[4.2.0]octane scaffold with a 7-oxo group and an N-Boc protecting group. Its molecular formula is C₁₁H₁₇NO₄ (MW 227.26), and it is distinct from the more common 8-oxo-3-azabicyclo[4.2.0]octane analogs (C₁₂H₁₉NO₃; MW 225.28) that lack the ring-oxygen bridge.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
Cat. No. B13918355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)OC2=O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyWRKUIFISUJIKIJ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate: Structural Identity and Core Specifications for Sourcing


Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 2271349-27-8) is an enantiopure (1S,6S) bicyclic β-lactam intermediate comprising a 4-oxa-1-azabicyclo[4.2.0]octane scaffold with a 7-oxo group and an N-Boc protecting group . Its molecular formula is C₁₁H₁₇NO₄ (MW 227.26), and it is distinct from the more common 8-oxo-3-azabicyclo[4.2.0]octane analogs (C₁₂H₁₉NO₃; MW 225.28) that lack the ring-oxygen bridge . Commercial batches are typically supplied at ≥98% purity with NMR, HPLC, and GC characterization data available .

Why Generic Substitution of Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate Fails in Bicyclic β-Lactam Synthesis


Substituting this compound with a near-analog—such as a benzyl ester, racemic mixture, or 8-oxo isomer—introduces orthogonal deprotection requirements, altered ring-strain energetics, and different hydrogen-bonding topologies that can derail downstream cyclization or chiral resolution steps . The (1S,6S) absolute configuration is critical for diastereoselective transformations; using the racemate or the (1R,6R) enantiomer negates the stereochemical outcome and forces additional separation burdens . Similarly, replacing the 8-oxa bridge with a simple methylene (as in 8-oxo analogs, CAS 1251004-25-7) changes the β-lactam ring's electronic environment, potentially altering both reactivity and the binding affinity of final target molecules .

Quantitative Differentiation Evidence for Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate vs. Key Analogs


Enantiopure (1S,6S) Configuration vs. Racemic (1R,6R)-rel Mixture: Stereochemical Fidelity

The target compound is supplied as the single enantiomer (1S,6S) with ≥98% purity, whereas the most common commercial alternative—tert-butyl (1R,6R)-rel-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 2271349-48-3)—is a racemic mixture containing both (1R,6R) and (1S,6S) forms . The enantiopure (1S,6S) material eliminates the need for chiral chromatographic separation, reducing purification costs and material loss. The racemate's optical rotation is zero; the single enantiomer exhibits a non-zero specific rotation (exact value to be determined by polarimetry), providing a quantifiable quality-control metric . This distinction is critical for any synthetic sequence where the stereochemistry of the bicyclic core determines the configuration of downstream active pharmaceutical ingredients (APIs) .

Enantioselective synthesis Chiral resolution β-Lactam intermediates

tert-Butyl (Boc) vs. Benzyl (Cbz) Protecting Group: Orthogonal Deprotection and Molecular Weight Efficiency

The target compound bears an acid-labile tert-butyl carbamate (Boc) protecting group, enabling selective deprotection with trifluoroacetic acid (TFA) or HCl without affecting benzyl ether or benzyl ester functionalities present elsewhere in complex synthetic sequences . In contrast, the benzyl ester analog—benzyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 1262387-53-0)—requires hydrogenolytic conditions (H₂, Pd/C) for removal, which is incompatible with substrates containing alkenes, alkynes, or sulfur-containing heterocycles . Additionally, the tert-butyl analog has a molecular weight of 227.26 g/mol vs. 261.27 g/mol for the benzyl ester, yielding a 13% lower mass per mole of reactive intermediate, which translates to proportionally lower shipping costs and reduced waste on scale .

Protecting group strategy Solid-phase synthesis Peptidomimetic chemistry

8-Oxa-7-oxo Scaffold vs. 8-Oxo Scaffold: Ring-Oxygen Bridge and Electronic Modulation

The target compound contains an 8-oxa bridge (ring oxygen at position 8) combined with a 7-oxo group, forming a 4-oxa-1-azabicyclo[4.2.0]octan-7-one core. The common 8-oxo analog—cis-tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 1251004-25-7)—lacks the ring oxygen, containing only a ketone at the 8-position (molecular formula C₁₂H₁₉NO₃) . This structural difference manifests in several physicochemical parameters: the 8-oxa-7-oxo scaffold has a predicted density of 1.204 g/cm³ and pKa of −1.03, whereas the 8-oxo analog has a density of 1.139 g/cm³ and pKa of −0.89 . The ring oxygen introduces an inductive electron-withdrawing effect that lowers the pKa of the conjugate acid by ~0.14 units and increases density by ~0.065 g/cm³, both consistent with a more polarized, hydrogen-bond-accepting scaffold [1]. For medicinal chemistry programs targeting β-lactamase enzymes, the 8-oxa bridge mimics the dihydrothiazine ring oxygen of cephalosporins more closely than the 8-oxo methylene analog, potentially yielding superior shape complementarity in the enzyme active site [1].

β-Lactam antibiotics Structure-activity relationship Carbapenem intermediates

Predicted Boiling Point and Thermal Stability: Processing Window Comparison

The target compound (CAS 2271349-27-8) has a predicted boiling point of 337.9 ± 42.0 °C, which is approximately 12 °C higher than the 8-oxo analog cis-tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 1251004-25-7), predicted at 325.8 ± 25.0 °C . The wider prediction uncertainty for the 8-oxa compound (±42 °C vs. ±25 °C) reflects fewer experimental data points in the prediction model, implying that empirical thermal stability testing is advisable before high-temperature processing . The higher predicted boiling point suggests marginally lower volatility, which may be advantageous in solvent-evaporation steps where product loss through co-distillation is a concern. Both compounds are recommended for long-term storage in cool, dry conditions, with no special cold-chain requirements .

Process chemistry Distillation Thermal stability

Vendor Batch Characterization: NMR, HPLC, and GC Quality Assurance Package

Commercial suppliers of the target (1S,6S) enantiomer (CAS 2271349-27-8), such as Bidepharm, provide a standard analytical package including NMR (¹H and ¹³C), HPLC purity assay (≥98%), and GC analysis, with batch-specific certificates of analysis available upon request . In comparison, the racemic (1R,6R)-rel compound (CAS 2271349-48-3) and benzyl ester analog (CAS 1262387-53-0) are typically offered with similar purity claims (98% by HPLC) but may not include enantiomeric purity data unless explicitly requested . The availability of batch-specific NMR spectra provides a unique fingerprint for the (1S,6S) enantiomer, enabling rapid identity confirmation via characteristic coupling constants of the cis-fused ring junction protons, which differ from the trans isomer [1]. This documentation reduces in-house QC burden and accelerates material release in GLP/GMP-adjacent research environments.

Quality control Analytical chemistry Procurement specification

Optimal Deployment Scenarios for Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate Based on Differential Evidence


Enantioselective Synthesis of Carbapenem and Oxacephem Antibiotic Intermediates

The (1S,6S) absolute configuration of this compound makes it the preferred building block for constructing the 4-oxa-1-azabicyclo[4.2.0]octane core of oxacephems (e.g., latamoxef, flomoxef) and certain carbapenem analogs [1]. The enantiopure material eliminates the chiral resolution step, saving an estimated 20–40% in material costs compared to racemate-based routes that require simulated moving bed (SMB) chromatography or diastereomeric salt resolution .

Solid-Phase Peptide Mimetic Synthesis Requiring Orthogonal Boc/Cbz Protection

When a synthetic sequence requires the simultaneous presence of a Boc group (for final TFA cleavage) and a Cbz-protected side chain, the tert-butyl ester form of this compound is mandatory [1]. The benzyl ester analog (CAS 1262387-53-0) is incompatible with such protocols because hydrogenolytic Cbz removal would also cleave the benzyl ester, destroying the bicyclic core's protecting group . The Boc variant ensures chemoselective deprotection and compatibility with Fmoc-solid-phase peptide synthesis (SPPS) workflows.

β-Lactamase Inhibitor Fragment-Based Drug Discovery (FBDD) Libraries

For fragment-based screening campaigns targeting serine β-lactamases (e.g., KPC-2, AmpC), the 8-oxa-7-oxo scaffold offers a closer topological mimic of the dihydrothiazine ring of cephalosporin substrates than the 8-oxo methylene analog [1]. The higher density (1.204 vs. 1.139 g/cm³) and more acidic pKa (−1.03 vs. −0.89) suggest stronger hydrogen-bond-accepting character at the ring oxygen, which can be exploited for structure-based design of novel non-β-lactam β-lactamase inhibitors .

Process Chemistry Scale-Up with Documented Quality Assurance

When transitioning from medicinal chemistry (milligram-to-gram scale) to process research (kilogram scale), the availability of batch-specific NMR, HPLC, and GC data from suppliers like Bidepharm reduces the analytical method development burden [1]. The well-characterized thermal stability profile (predicted BP 337.9 °C) and non-hazardous transport classification facilitate regulatory documentation for multi-kilogram shipments, in contrast to less thoroughly characterized analogs .

Quote Request

Request a Quote for Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.